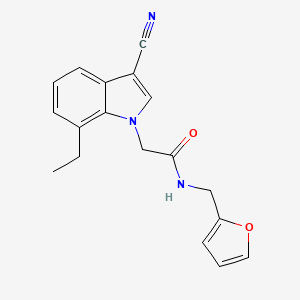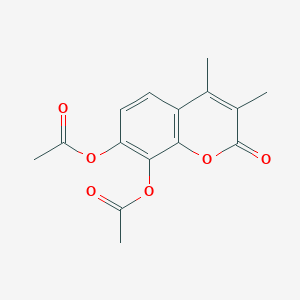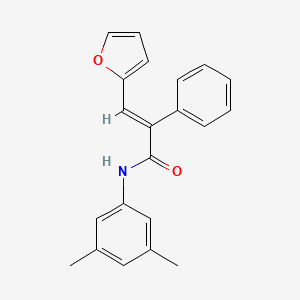
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as E7070, and it is a member of the indole-3-carboxamide family of compounds. The purpose of
Mechanism of Action
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the inhibition of various signaling pathways that are crucial for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of tyrosine kinases, which are important for the activation of downstream signaling pathways that promote cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the activity of immune cells, such as T cells and B cells. These effects suggest that this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is its high potency and selectivity against cancer cells. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. Additionally, this compound has been shown to have a broad spectrum of activity against different types of cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One direction is the development of more efficient synthesis methods that can produce higher yields of pure compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in vivo. Finally, the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections, should be explored.
Synthesis Methods
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 7-ethyl-3-formylindole with 2-furylacetic acid in the presence of acetic anhydride and a catalyst. The resulting product is then treated with cyanide to yield the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Scientific Research Applications
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
properties
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEORGOCTPUJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)